molecular formula C25H19ClN4O3S B1225275 3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

Cat. No. B1225275
M. Wt: 491 g/mol
InChI Key: QLHJQNXXGKSYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone is a pyridopyrimidine.

Scientific Research Applications

Antimicrobial Activities

A study by Hafez, El-Gazzar, and Zaki (2016) demonstrated the synthesis of novel spiro compounds, including derivatives of 3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone, which exhibited potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. The study emphasizes the relevance of these compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Antiviral and Antitumor Activities

Research by Navrotskii (2003) and Mallesha et al. (2012) explored the antiviral and cytotoxic activities of pyrimidinone derivatives, including those related to the chemical structure . These studies indicate the potential use of such compounds in antiviral and anticancer therapy (Navrotskii, 2003), (Mallesha et al., 2012).

Synthesis of Aromatic Poly(imide amide benzimidazole) Copolymers

Wang and Wu (2003) investigated the synthesis of aromatic poly(imide amide benzimidazole) copolymers using a compound structurally related to 3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone. This highlights its application in the development of new materials with high thermal stability (Wang & Wu, 2003).

Synthesis of Heterocyclic Compounds

Several studies, such as those by Boyle et al. (2001) and Liu et al. (2006), focused on the synthesis of heterocyclic compounds using precursors related to 3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone. These compounds are valuable in various chemical synthesis processes and pharmaceutical applications (Boyle et al., 2001), (Liu et al., 2006).

properties

Product Name

3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

Molecular Formula

C25H19ClN4O3S

Molecular Weight

491 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19ClN4O3S/c26-18-9-11-19(12-10-18)34(32,33)21-16-20-24(28-22-8-4-5-14-29(22)25(20)31)30(23(21)27)15-13-17-6-2-1-3-7-17/h1-12,14,16,27H,13,15H2

InChI Key

QLHJQNXXGKSYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 3
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 4
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 5
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone
Reactant of Route 6
3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.